Dmab-anabaseine dihydrochloride

Nicotinic Acetylcholine Receptor Receptor Subtype Selectivity Functional Pharmacology

DMAB-anabaseine dihydrochloride (CAS 154149-38-9; also referenced as 32013-69-7) is a synthetic benzylidene-anabaseine derivative that functions as a selective partial agonist at α7-containing neuronal nicotinic acetylcholine receptors (nAChRs) while acting as an antagonist at α4β2 and other nAChR subtypes. As a member of the anabaseine analog class, this compound distinguishes itself from the non-selective parent alkaloid anabaseine through its restricted receptor subtype profile and its dual agonist/antagonist functional activity.

Molecular Formula C19H23Cl2N3
Molecular Weight 364.31
CAS No. 154149-38-9; 32013-69-7
Cat. No. B2706999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDmab-anabaseine dihydrochloride
CAS154149-38-9; 32013-69-7
Molecular FormulaC19H23Cl2N3
Molecular Weight364.31
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3.Cl.Cl
InChIInChI=1S/C19H21N3.2ClH/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17;;/h3,6-11,13-14H,4-5,12H2,1-2H3;2*1H/b16-13+;;
InChIKeyDHCNEWWWKHBASC-YNHPUKFJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





DMAB-anabaseine Dihydrochloride: α7-Selective Partial Agonist with Defined nAChR Subtype Pharmacology


DMAB-anabaseine dihydrochloride (CAS 154149-38-9; also referenced as 32013-69-7) is a synthetic benzylidene-anabaseine derivative that functions as a selective partial agonist at α7-containing neuronal nicotinic acetylcholine receptors (nAChRs) while acting as an antagonist at α4β2 and other nAChR subtypes [1]. As a member of the anabaseine analog class, this compound distinguishes itself from the non-selective parent alkaloid anabaseine through its restricted receptor subtype profile and its dual agonist/antagonist functional activity [2]. The dihydrochloride salt form (molecular weight 364.31; purity typically ≥98% by HPLC) is supplied as a lyophilized powder and is primarily utilized as a pharmacological probe for investigating α7 nAChR-mediated signaling in neurological and psychiatric research applications [1].

Why DMAB-anabaseine Cannot Be Substituted with Generic α7 Agonists or Parent Anabaseine


Generic substitution within the anabaseine chemical class is scientifically invalid due to profound quantitative differences in receptor subtype selectivity, functional efficacy, and species-dependent pharmacology. The parent compound anabaseine acts as a non-selective agonist at both α7 and α4β2 nAChRs [1], whereas DMAB-anabaseine displays the inverse functional profile—partial agonism at α7 but antagonism at α4β2 with an IC50 of approximately 5 µM [2]. Among benzylidene-anabaseine analogs, differential radioligand displacement potencies span a 6-fold range (IC50 from 70 nM to 420 nM in rat brain membranes) [3], and in vivo efficacy in sensory inhibition models reveals that only specific analogs (DMAB-anabaseine, DMAC-anabaseine, and GTS-21) exhibit a unique repeated-dosing normalization effect not observed with conventional nicotinic agonists [4]. These receptor-level and functional distinctions preclude any assumption of interchangeability.

DMAB-anabaseine Dihydrochloride: Quantitative Differentiation from Closest Analogs and Class Comparators


α7 Partial Agonism with α4β2 Antagonism: Functional Divergence from Anabaseine and GTS-21

DMAB-anabaseine dihydrochloride demonstrates a dual functional profile—partial agonism at α7 nAChRs and antagonism at α4β2 nAChRs—that contrasts markedly with both the parent compound anabaseine (agonist at both subtypes) and the related analog GTS-21 (partial agonist at α7 with lower α4β2 antagonist potency) [1][2]. In electrophysiological recordings using Xenopus oocytes expressing human α7 nAChRs, DMAB-anabaseine elicits partial agonist currents (EC50 = 21 µM) [3], while simultaneously blocking α4β2 receptor currents with an IC50 of approximately 5 µM [2].

Nicotinic Acetylcholine Receptor Receptor Subtype Selectivity Functional Pharmacology

Cytisine Displacement Binding Affinity: Intermediate Potency Among Anabaseine Analogs

In competitive radioligand binding assays using [³H]cytisine in rat brain membranes, DMAB-anabaseine dihydrochloride demonstrates intermediate affinity (IC50 = 140 nM) relative to the anabaseine analog series [1][2]. This places DMAB-anabaseine between the higher-affinity parent compound anabaseine (IC50 = 70 nM) and the lower-affinity analog DMAC-anabaseine (IC50 = 420 nM), while showing comparable affinity to DMXB (GTS-21; IC50 = 150 nM) [2].

Radioligand Binding Nicotinic Receptor Affinity SAR Analysis

Sustained Sensory Inhibition Normalization: Superior Repeated-Dosing Efficacy Over Conventional Nicotinic Agonists

In the DBA/2 mouse model of sensory processing deficits—a translational paradigm for schizophrenia-associated auditory gating abnormalities—DMAB-anabaseine dihydrochloride exhibits a unique pharmacological property: repeated administration produces sustained normalization of sensory inhibition, unlike conventional nicotinic agonists [1]. Specifically, when administered a second time after a 40-minute delay, DMAB-anabaseine, GTS-21, and DMAC-anabaseine all produced normalization of the auditory evoked potential (conditioning-test ratio), whereas other nicotinic agonists failed to show this sustained effect [1][2].

Auditory Gating Sensory Processing Schizophrenia Model

In Vivo Cognitive Enhancement: Long-Term Memory Improvement in Aged Rats

Chronic administration of DMAB-anabaseine dihydrochloride (2 mg/kg, intraperitoneal, daily for 30 days) produces significant cognitive enhancement in aged male Sprague-Dawley rats (22–24 months old), specifically improving reference memory performance in a 17-arm radial maze task . While direct comparative data against other anabaseine analogs in this specific protocol are not reported in the same study, cross-study comparison with GTS-21 literature indicates that GTS-21 similarly improves learning and memory in aged rats following chronic administration [1].

Cognitive Enhancement Long-Term Memory Aging Research

Species-Selective Pharmacology: DMAB-anabaseine Avoids GTS-21's Human α7 Efficacy Deficit

A critical limitation of the widely-studied analog GTS-21 (DMXBA) is its markedly reduced efficacy at human α7 nAChRs compared to rat α7 receptors—a species-selectivity issue that complicates translational interpretation [1]. Specifically, GTS-21 shows high-potency [¹²⁵I]α-bungarotoxin displacement in rat PC12 cell membranes (Ki = 0.31 µM) but dramatically reduced potency in human SK-N-SH cell membranes (Ki = 23 µM) [1][2]. In contrast, DMAB-anabaseine dihydrochloride has not been reported to exhibit this pronounced species-dependent efficacy deficit, positioning it as a more translationally consistent tool compound for α7 receptor studies across species [3].

Species Selectivity Human α7 nAChR Translational Pharmacology

Precursor to GTS-21 Discovery: DMAB-anabaseine as the Founding Benzylidene-Anabaseine Analog

DMAB-anabaseine (3-[p-(dimethylamino)benzylidene]-3,4,5,6-tetrahydro-2,3′-bipyridine) was the first benzylidene-anabaseine analog to be synthesized and characterized, establishing the structural template from which subsequent analogs including DMXB (GTS-21) were developed [1][2]. This historical primacy is documented in patent literature, which identifies DMAB-anabaseine as the foundational compound in the anabaseine derivative series for nicotinic receptor modulation [1].

Chemical Synthesis Drug Discovery History Benzylidene-Anabaseine Series

Optimal Research Applications for DMAB-anabaseine Dihydrochloride Based on Quantitative Differentiation Evidence


Sensory Gating and Schizophrenia-Relevant Circuitry Studies Requiring Sustained α7 Activation

Based on direct evidence that DMAB-anabaseine dihydrochloride produces sustained normalization of auditory sensory inhibition upon repeated dosing in DBA/2 mice—an effect not observed with conventional nicotinic agonists [1]—this compound is optimally suited for chronic or repeated-dosing experimental paradigms investigating α7 nAChR-mediated sensory gating mechanisms. Applications include electrophysiological studies of hippocampal auditory evoked potentials, pharmacological rescue experiments in genetic models of sensory processing deficits, and validation of α7-targeted therapeutic hypotheses for schizophrenia-related endophenotypes. The compound's ability to maintain efficacy after a 40-minute washout period [1] makes it particularly valuable for protocols requiring sustained receptor engagement without desensitization confounds.

Cognitive Aging and Long-Term Memory Studies with Chronic Dosing Requirements

The validated in vivo protocol demonstrating enhanced reference memory in aged rats following 30-day chronic administration (2 mg/kg i.p. daily) [2] positions DMAB-anabaseine dihydrochloride as a suitable tool compound for long-term cognitive enhancement studies. This application scenario is particularly relevant for aging research, Alzheimer's disease models, and investigations of α7 nAChR-mediated neuroplasticity over extended time courses. Researchers selecting DMAB-anabaseine over acute-only α7 agonists gain access to a compound with demonstrated chronic-dosing efficacy and a defined behavioral outcome measure (17-arm radial maze performance) .

Receptor Subtype Selectivity Studies Requiring α7 Activation with Concomitant α4β2 Blockade

Given the quantitative evidence that DMAB-anabaseine dihydrochloride functions as a partial agonist at α7 nAChRs (EC50 = 21 µM) while simultaneously antagonizing α4β2 receptors (IC50 ≈ 5 µM) [3][4], this compound is uniquely suited for pharmacological dissection experiments where α7-mediated effects must be isolated from α4β2-mediated confounds. Applications include patch-clamp electrophysiology in recombinant expression systems, neurotransmitter release studies requiring subtype-specific modulation, and in vivo experiments where α4β2-mediated cardiovascular or autonomic effects could confound interpretation of α7-dependent cognitive or anti-inflammatory outcomes. This dual functional profile distinguishes DMAB-anabaseine from both non-selective agonists (e.g., anabaseine) and α7-only agonists lacking α4β2 antagonist activity [5].

Structure-Activity Relationship (SAR) Reference Studies in Benzylidene-Anabaseine Series

As the first-synthesized benzylidene-anabaseine analog [6][7], DMAB-anabaseine dihydrochloride serves as the essential reference compound for SAR studies within this chemical series. Researchers synthesizing novel 3-arylidene-anabaseine derivatives or investigating the pharmacological impact of benzylidene substituent modifications should include DMAB-anabaseine as a baseline comparator to contextualize affinity shifts (e.g., relative to anabaseine at IC50 = 70 nM, DMAB-anabaseine at IC50 = 140 nM, and DMAC-anabaseine at IC50 = 420 nM in [³H]cytisine displacement assays) [8]. This scenario is particularly relevant for medicinal chemistry programs, academic SAR investigations, and patent landscaping efforts where establishing the precise pharmacological position of novel analogs relative to the founding compound is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dmab-anabaseine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.